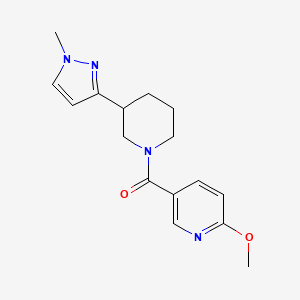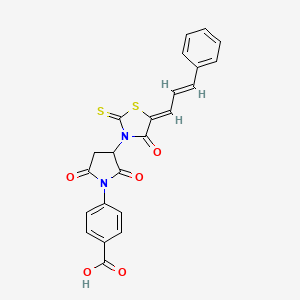
(6-methoxypyridin-3-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyridine ring, a pyrazole ring, and a piperidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, pyrazole, and piperidine rings. The exact structure would depend on the positions of these rings relative to each other and the location of the methoxy (–OCH3) and methyl (–CH3) groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridine, pyrazole, and piperidine rings, as well as the methoxy and methyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could potentially make the compound a base. The methoxy group could potentially make the compound more polar, influencing its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Protonation Sites and Hydrogen Bonding
Research into the protonation sites and hydrogen bonding patterns of related compounds highlights their structural characteristics and potential interactions in biological systems. The study by Böck et al. (2021) investigated mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, revealing distinct protonation sites and intermolecular hydrogen bonding patterns that contribute to their three-dimensional hydrogen-bonded network structures. This kind of structural information is crucial for understanding the behavior of these compounds in various environments, including potential drug-receptor interactions (Böck et al., 2021).
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of related compounds to evaluate their antimicrobial activities. Their findings indicate that some derivatives exhibit significant antimicrobial properties, which could be valuable in developing new antimicrobial agents. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity, suggesting the potential for targeted chemical modifications to enhance efficacy (Kumar et al., 2012).
Isomorphous Structures and Exchange Rule
Swamy et al. (2013) explored isomorphous methyl- and chloro-substituted small heterocyclic analogues, demonstrating the chlorine-methyl exchange rule. Such structural insights are vital for the rational design of heterocyclic compounds with desired properties and minimal unwanted reactivity (Swamy et al., 2013).
Pharmacological Evaluation as TRPV4 Antagonists
Tsuno et al. (2017) identified a novel series of derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects in animal models. This research highlights the potential therapeutic applications of these compounds in treating pain, underscoring the importance of TRPV4 in pain modulation (Tsuno et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of a related compound with the CB1 cannabinoid receptor, providing insight into the structural requirements for antagonist activity. Understanding these interactions is crucial for designing receptor-specific drugs with minimal side effects (Shim et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and potential uses. For example, it could be investigated for potential pharmaceutical applications, given the presence of the pyridine, pyrazole, and piperidine rings, which are common in many pharmaceutical compounds .
Eigenschaften
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-9-7-14(18-19)13-4-3-8-20(11-13)16(21)12-5-6-15(22-2)17-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHAGDHBXXKMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)
![2-[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2804895.png)
![2-(2-Methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2804897.png)




![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)


![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2804914.png)